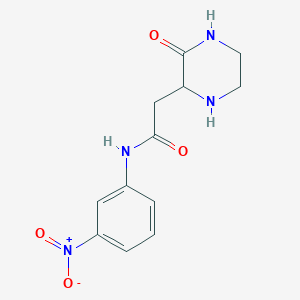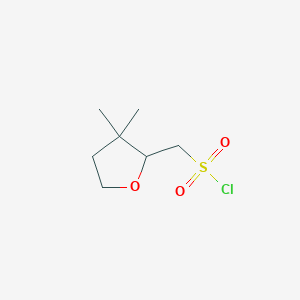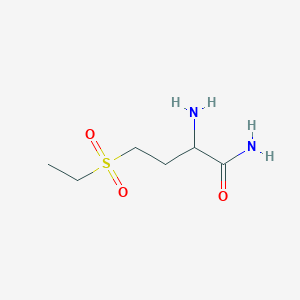![molecular formula C15H14N2O3S2 B2756620 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097872-29-0](/img/structure/B2756620.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide” is a complex organic molecule that contains furan, thiophene, pyridine, and sulfonamide substructures .
Molecular Structure Analysis
The compound contains furan, thiophene, and pyridine rings, which are five-membered rings containing oxygen, sulfur, and nitrogen atoms respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-Thiophenemethylamine, has a molecular weight of 113.18 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
The related compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide have been tested as inhibitors for mild steel corrosion in sulfuric acid solution. These studies found that their efficiency as corrosion inhibitors increases with concentration but decreases with rising temperature, indicating a potential application of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide in protecting metals against corrosion under specific conditions (Sappani & Karthikeyan, 2014).
Cross-Coupling Chemistry
A study on the palladium-catalyzed cross-coupling of aryl and alkyl halides using Na2S2O3 as a sulfurating reagent highlighted the method's ability to produce aromatic thioethers, including those with pyridine, furan, and thiophene. This suggests the compound could be involved in novel synthesis pathways for creating sulfonamide-based heterocycles with potential applications in various chemical industries (Qiao, Wei, & Jiang, 2014).
Antibacterial Agents
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents included the creation of compounds with pyran, pyridine, and pyridazine derivatives. Some synthesized compounds showed high activities, indicating potential antibacterial applications for this compound derivatives (Azab, Youssef, & El-Bordany, 2013).
Antiglaucoma Properties
Aromatic and heterocyclic sulfonamides have been reported to inhibit carbonic anhydrase isozymes, with some derivatives incorporating furan- and thiophene-carboxamido groups showing potential as topical antiglaucoma agents due to their ability to lower intraocular pressure in animal models. This suggests a possible application in developing new therapies for glaucoma (Ilieș et al., 2000).
Organic Electronics
A novel furo[3,2-c]pyridine-based iridium complex showed over 30% external quantum efficiency in organic light-emitting diodes (OLEDs), indicating that derivatives of this compound could play a role in improving the performance of OLEDs and other electronic devices (Yan et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-22(19,12-4-1-7-16-10-12)17-11-13(14-5-2-8-20-14)15-6-3-9-21-15/h1-10,13,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORWWOJGMQHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)
![4,4-Difluoro-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2756543.png)
![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)
![N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2756552.png)



![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)
